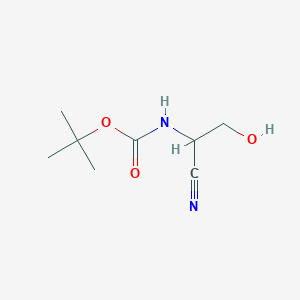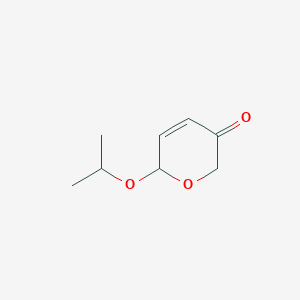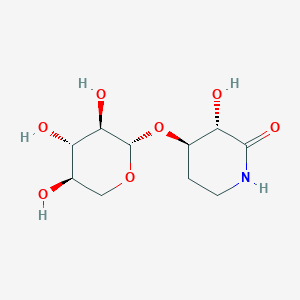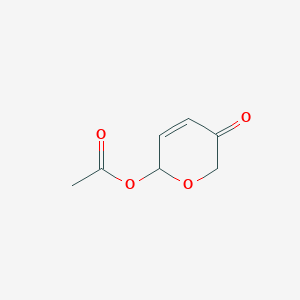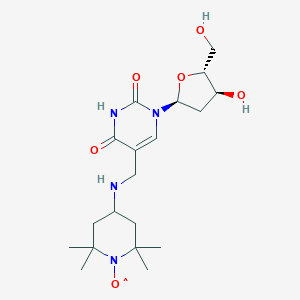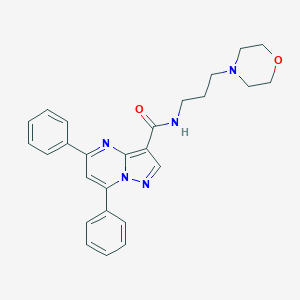
Gastrin releasing peptide (18-27), phe(25)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gastrin releasing peptide (18-27), phe(25)- is a neuropeptide that belongs to the bombesin family of peptides. It is also known as neuromedin B (NMB) and is widely distributed in the central nervous system and peripheral tissues. The peptide is synthesized by the NMB gene and is known to play an important role in various physiological processes, including the regulation of food intake, body temperature, and cardiovascular function.
Wirkmechanismus
Gastrin releasing peptide (18-27), phe(25)- exerts its biological effects by binding to the NMB receptor, which is a G protein-coupled receptor. The binding of the peptide to the receptor activates a signaling pathway that leads to the activation of various intracellular signaling molecules, including cyclic AMP (cAMP) and protein kinase C (PKC). The activation of these signaling pathways leads to the physiological effects of the peptide.
Biochemische Und Physiologische Effekte
Gastrin releasing peptide (18-27), phe(25)- has a wide range of biochemical and physiological effects. The peptide is known to stimulate the release of gastrin, a hormone that regulates gastric acid secretion. It also stimulates the release of insulin and glucagon, hormones that regulate blood glucose levels. In addition, the peptide has been shown to regulate body temperature, cardiovascular function, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Gastrin releasing peptide (18-27), phe(25)- has several advantages as a research tool. It is easy to synthesize and purify, and its effects can be easily measured in vitro and in vivo. However, there are also some limitations to its use. The peptide is unstable in solution, and its effects can be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on gastrin releasing peptide (18-27), phe(25)-. One direction is to investigate the role of the peptide in the regulation of food intake and body weight. Another direction is to investigate the role of the peptide in the pathophysiology of various diseases, including cancer and inflammatory disorders. In addition, further research is needed to elucidate the signaling pathways activated by the peptide and to develop new drugs that target these pathways.
Conclusion:
In conclusion, gastrin releasing peptide (18-27), phe(25)- is a neuropeptide that plays an important role in various physiological processes. It is synthesized by the NMB gene and exerts its effects by binding to the NMB receptor. The peptide has been extensively studied in scientific research and has several advantages as a research tool. However, there are also some limitations to its use. Future research on gastrin releasing peptide (18-27), phe(25)- is needed to further elucidate its role in physiology and disease and to develop new drugs that target its signaling pathways.
Synthesemethoden
Gastrin releasing peptide (18-27), phe(25)- is synthesized by the NMB gene, which is located on chromosome 15q26.3 in humans. The gene encodes a preproprotein that is processed to produce the mature peptide. The peptide is synthesized as a precursor molecule, which is then cleaved by proteases to produce the active peptide. The peptide is then released into the bloodstream and acts on its target cells.
Wissenschaftliche Forschungsanwendungen
Gastrin releasing peptide (18-27), phe(25)- has been extensively studied in scientific research. It is known to play an important role in the regulation of food intake, body temperature, and cardiovascular function. The peptide has also been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. Gastrin releasing peptide (18-27), phe(25)- has been used as a research tool to investigate the function of the NMB receptor and its signaling pathways.
Eigenschaften
CAS-Nummer |
126370-72-7 |
|---|---|
Produktname |
Gastrin releasing peptide (18-27), phe(25)- |
Molekularformel |
C53H75N15O11S |
Molekulargewicht |
1130.3 g/mol |
IUPAC-Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C53H75N15O11S/c1-28(2)18-37(49(75)64-36(46(56)72)16-17-80-6)65-50(76)38(19-31-12-8-7-9-13-31)63-44(71)26-59-53(79)45(29(3)4)68-47(73)30(5)61-48(74)39(20-32-24-58-35-15-11-10-14-34(32)35)66-51(77)40(21-33-25-57-27-60-33)67-52(78)41(22-42(55)69)62-43(70)23-54/h7-15,24-25,27-30,36-41,45,58H,16-23,26,54H2,1-6H3,(H2,55,69)(H2,56,72)(H,57,60)(H,59,79)(H,61,74)(H,62,70)(H,63,71)(H,64,75)(H,65,76)(H,66,77)(H,67,78)(H,68,73)/t30-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
InChI-Schlüssel |
JNZIZEWIJIVVBL-FSMNFDDFSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN |
Andere CAS-Nummern |
126370-72-7 |
Sequenz |
GNHWAVGFLM |
Synonyme |
25-phenylalanyl-GRP (18-27) gastrin releasing peptide (18-27), Phe(25)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



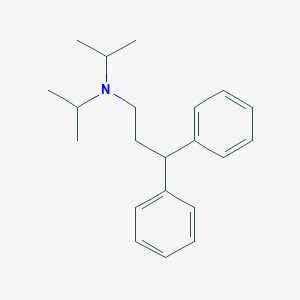
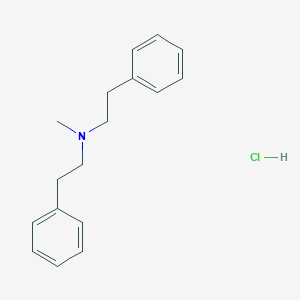
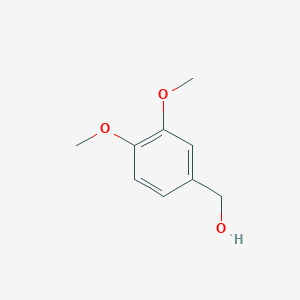
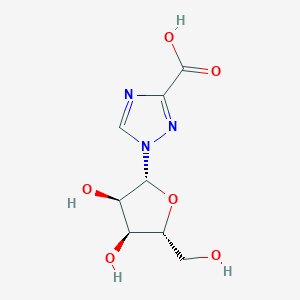
![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)
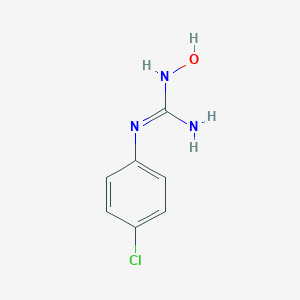
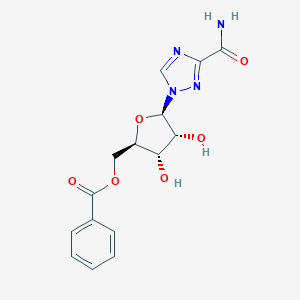
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)
